N-ethyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Beschreibung
N-ethyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core. This scaffold is characterized by a fused triazole and pyrimidine ring system, which is frequently modified at the 3- and 7-positions to tune physicochemical and biological properties. In this compound, a methyl group occupies the 3-position of the triazole ring, while an ethylamine substituent is attached to the 7-position of the pyrimidine ring. Such substitutions are critical for modulating lipophilicity, solubility, and target binding affinity .
Eigenschaften
Molekularformel |
C7H10N6 |
|---|---|
Molekulargewicht |
178.20 g/mol |
IUPAC-Name |
N-ethyl-3-methyltriazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C7H10N6/c1-3-8-6-5-7(10-4-9-6)13(2)12-11-5/h4H,3H2,1-2H3,(H,8,9,10) |
InChI-Schlüssel |
NFBFVAVRNSBBFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C2C(=NC=N1)N(N=N2)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Pathways and Reaction Mechanisms
The synthesis of N-ethyl-3-methyl-3H- triazolo[4,5-d]pyrimidin-7-amine primarily relies on multi-step protocols involving cyclization, alkylation, and amination reactions. A critical pathway begins with N2,N2-diethyl-6-methyl-pyrimidine-2,4,5-triamine (1), which undergoes intramolecular cyclization in a "one-pot" reaction to yield 5-diethylamino-7-methyl-3H- triazolo[4,5-d]pyrimidine (2) with near-stoichiometric efficiency . This step is pivotal for constructing the triazolo-pyrimidine core. Subsequent alkylation with ethyl chloroacetate in acetone, catalyzed by K₂CO₃/KI, introduces the ethyl group at the N3 position, forming ethyl 2-{5-(diethylamino)-7-methyl-3H- triazolo[4,5-d]pyrimidin-3-yl}acetate (3a) .
An alternative route involves cyclocondensation reactions using active methylene nitriles. For instance, 4-acetyltriazole-2-phenyl-5-amine (16) reacts with malononitrile in dimethylformamide (DMF) to form 5-aminotriazolo[4,5-b]pyridine-6-carbonitrile (17), which can be further functionalized . While this method is versatile, it requires stringent temperature control (boiling DMF) to prevent side reactions .
The introduction of the ethyl and methyl groups demands precise optimization. Alkylation of intermediate 2 with ethyl chloroacetate achieves moderate yields (~60%) when conducted in acetone under reflux . Catalytic systems involving K₂CO₃/KI enhance reaction rates by stabilizing the transition state through ion-pair interactions .
Amination steps are equally critical. Reacting 3a with ethylenediamine or propane-1,3-diamine in methanol produces secondary amines (e.g., 4a , 4b ) with yields exceeding 70% . Triethylamine is often employed as a base to scavenge HCl generated during nucleophilic substitution, ensuring reaction progression .
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | One-pot, stoichiometric | 95 |
| Alkylation | Ethyl chloroacetate, K₂CO₃/KI, acetone | 60 |
| Amination | Ethylenediamine, MeOH, rt | 75 |
Purification and Characterization Techniques
Purification typically involves column chromatography on silica gel, with ethyl acetate/hexane mixtures (3:1 v/v) as eluents . High-performance liquid chromatography (HPLC) confirms purity (>95%) using a MeCN/H₂O (40:60) mobile phase .
Spectroscopic characterization includes:
-
¹H NMR (DMSO-d₆): Distinct signals for N-H (δ 8.2 ppm) and methyl groups (δ 2.1 ppm) .
-
HRMS : Molecular ion peak at m/z 206.13 (calculated for C₉H₁₄N₆) .
Challenges and Mitigation Strategies
A major challenge is conformational isomerism due to rotation around the C8-N1' bond, observed in NMR spectra as dual signal groups . This is mitigated by optimizing reaction conditions (e.g., lower temperatures) to favor a single conformer. Additionally, side reactions during cyclocondensation are minimized using microwave-assisted synthesis, which reduces reaction times from hours to minutes .
Comparative Analysis of Methodologies
The "one-pot" cyclization method offers superior efficiency (95% yield) compared to multi-step cyclocondensation routes (~70%) . However, the latter allows greater flexibility in introducing diverse substituents. Alkylation remains a bottleneck, with yields rarely exceeding 60%, necessitating further catalyst development .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
N-Ethyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amin hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Untersucht wegen seines Potenzials als Enzyminhibitor, insbesondere gegen Kinasen und Proteasen.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder photophysikalischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-Ethyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. So kann es beispielsweise die Enzymaktivität hemmen, indem es an die aktive Stelle bindet und so den Zugang des Substrats blockiert. Die Struktur der Verbindung ermöglicht es ihr, Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen mit Zielproteinen einzugehen, wodurch ihre normale Funktion gestört wird.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Numerous studies have investigated the anticancer properties of N-ethyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine and its derivatives. The compound has shown promise in inhibiting the proliferation of various cancer cell lines.
Case Study : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of key signaling pathways that promote cell survival.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 12.5 | Cell cycle arrest |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary data suggest that it exhibits activity against a range of bacterial strains.
Case Study : A study assessing the antimicrobial effects revealed that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 16 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Wirkmechanismus
The mechanism of action of N-ethyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with target proteins, disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- 3-Position : Methyl or ethyl groups (e.g., target compound) enhance metabolic stability compared to bulky benzyl groups .
- 7-Position : Ethylamine (target) balances lipophilicity and hydrogen-bonding capacity, whereas cyclopropylamine (compound 3, ) or aryl groups (compound 7d, ) improve target selectivity in enzyme inhibition.
Physicochemical Properties
- Molecular Weight : The target compound (C₈H₁₁N₇, MW 221.23) is heavier than the base scaffold (136.12, ) but lighter than benzyl derivatives (e.g., 381.15 for compound 5, ).
- Solubility : Ethyl and methyl groups likely improve solubility in organic solvents compared to the parent amine (>300°C m.p., ). Analogues with polar groups (e.g., compound 5, m.p. 138.5°C ) show enhanced aqueous solubility.
- Lipophilicity (LogP) : Estimated LogP ~1.5–2.0 for the target compound, intermediate between hydrophilic NH₂ derivatives (LogP ~0.5) and lipophilic benzyl-thioalkyl analogues (LogP ~3.5) .
Biologische Aktivität
N-ethyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including its effects on cancer cell lines and other pharmacological activities based on diverse research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known as triazolopyrimidines. The presence of the triazole moiety contributes to its biological activity, particularly in inhibiting various kinases involved in cancer progression.
1. Inhibition of Cyclin-dependent Kinases (CDKs)
Research indicates that derivatives of triazolopyrimidines exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds derived from similar structures have shown IC50 values less than 1 µM against CDK2, indicating strong inhibition potential. Specifically, the compound 7f was reported to have an IC50 of 0.05 µM, outperforming standard inhibitors like roscovitine .
| Compound | Target CDK | IC50 (µM) |
|---|---|---|
| 7f | CDK2 | 0.05 |
| 7e | CDK2 | 0.25 |
| 7a | CDK2 | 0.31 |
2. Antitumor Activity
This compound has been evaluated for its antitumor properties across various human cancer cell lines. In vitro studies demonstrated that related compounds exhibited significant cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines with IC50 values ranging from 1 µM to 10 µM .
3. Antibacterial and Antifungal Properties
The compound also displays antibacterial and antifungal activities. Studies have shown that certain triazolopyrimidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. For example, some derivatives exhibited minimum inhibitory concentrations (MIC) in the range of 10–50 µg/mL against Staphylococcus aureus and Escherichia coli .
Case Study 1: Anticancer Efficacy
A study focusing on a series of triazolopyrimidine derivatives found that one particular derivative demonstrated a significant reduction in tumor size in xenograft models of breast cancer. The treatment led to a decrease in Ki67 expression, indicating reduced cell proliferation.
Case Study 2: Antimicrobial Activity
In another study assessing the antimicrobial potential of triazolopyrimidines, several compounds were tested against Staphylococcus aureus and E. coli. The results showed that modifications in the side chains significantly affected the antimicrobial potency, with some compounds achieving MIC values below 20 µg/mL.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Parameter | Condition Range | Reference |
|---|---|---|
| Temperature | 60–80°C | |
| Solvent System | Ethanol, DMF, or Dichloromethane | |
| Purification Method | Column chromatography | |
| Yield Optimization | 65–85% |
How is the structural integrity of this compound confirmed post-synthesis?
Basic Research Question
Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify substituents (e.g., ethyl and methyl groups). For example, the ethyl group’s triplet (~1.3 ppm) and quartet (~3.4 ppm) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., theoretical [M+H]⁺ = 234.12; observed deviations <2 ppm) .
- X-ray Crystallography (if applicable): Resolves fused triazole-pyrimidine ring geometry .
What advanced strategies are used to investigate the compound’s mechanism of action in kinase inhibition or receptor antagonism?
Advanced Research Question
Biological activity studies focus on:
- Kinase Inhibition Assays : Measure IC₅₀ values using ADP-Glo™ kinase assays. For example, adenosine receptor antagonism (similar to vipadenant) is tested via competitive binding assays with fluorescent probes .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinity to targets like the adenosine A₂A receptor, leveraging the triazole-pyrimidine core’s π-π stacking interactions .
- Cellular Signaling Pathways : Western blotting evaluates downstream effects (e.g., phosphorylation levels of ERK or AKT) .
Q. Table 2: Example Bioactivity Data from Analogues
| Activity Type | Assay Model | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Antiplatelet Activity | Human PRP* | 0.8 µM | |
| Kinase Inhibition | CDK2/Cyclin E | 12 nM | |
| Receptor Antagonism | A₂A Adenosine | 5.3 nM | |
| *Platelet-rich plasma |
How can researchers resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?
Advanced Research Question
Discrepancies arise from assay conditions or structural variations. Methodological solutions include:
- Standardized Assay Protocols : Use uniform ATP concentrations (e.g., 10 µM for kinase assays) and cell lines (HEK293 for receptor studies) .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethyl vs. benzyl groups) using analogues from patents or literature .
- In Silico Toxicity Screening : Tools like SwissADME predict metabolic stability, which may explain divergent in vivo results .
What experimental design principles apply to in vivo pharmacokinetic studies of this compound?
Advanced Research Question
Key considerations for preclinical trials:
- Animal Models : Use Sprague-Dawley rats or C57BL/6 mice for bioavailability studies. Dosing ranges (5–50 mg/kg) are based on toxicity thresholds from similar triazolo-pyrimidines .
- Analytical Methods : LC-MS/MS quantifies plasma concentrations (LOQ = 0.1 ng/mL) and identifies metabolites (e.g., N-deethylation products) .
- Tissue Distribution : Radiolabeled compounds (e.g., ¹⁴C-tagged) track accumulation in organs like the liver and kidneys .
How does the compound’s solubility and stability impact formulation for biological assays?
Basic Research Question
- Solubility Profiling : Use DMSO stock solutions (10 mM) diluted in assay buffers (e.g., PBS with 0.1% Tween-80). Solubility <1 mg/mL in aqueous media necessitates co-solvents .
- Stability Testing : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C). Half-life >24 hours indicates suitability for prolonged assays .
What computational methods predict the compound’s interaction with non-target proteins?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
